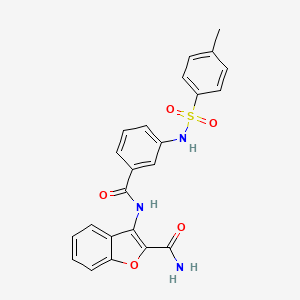

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve a cost-effective and efficient production process while maintaining the quality and consistency of the compound.

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its amide and sulfonamide functionalities:

Key Findings :

-

The carboxamide group exhibits higher hydrolysis susceptibility than the sulfonamide due to reduced steric hindrance.

-

Alkaline conditions favor benzamido cleavage without affecting the sulfonamide, enabling selective derivatization.

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur center:

Limitations :

-

Steric bulk from the benzofuran and benzamido groups reduces reaction rates compared to simpler sulfonamides .

Coordination Chemistry

The compound acts as a polydentate ligand, leveraging its sulfonamide nitrogen and carbonyl oxygen atoms:

Applications :

-

Cu and Pd complexes show catalytic activity in C–N bond-forming reactions .

-

Zn complexes exhibit luminescence, suggesting utility in optoelectronic materials .

Cyclization and Ring-Opening

Controlled thermal or catalytic conditions induce intramolecular cyclization:

Notable Observations :

Radical Reactions

The sulfonamide moiety participates in copper-catalyzed radical cascades, as inferred from analogous systems :

text**Example Reaction**: Cu(I) catalyst + Alkene + Nucleophile → Functionalized tetrahydropyridine derivatives

-

Mechanism : Single-electron transfer generates an N-centered radical, initiating 6-exo-dig cyclization .

-

Outcome : Enables modular synthesis of N-heterocycles but requires optimization for this specific substrate .

Comparative Reactivity with Analogues

The table below contrasts reactivity with structurally related compounds:

Trends :

科学的研究の応用

The compound 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide exhibits a range of applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures may exhibit anticancer properties by inhibiting specific proteins involved in tumor growth. For instance, the targeting of the Mcl-1 protein, an oncoprotein associated with cancer cell survival, has been explored with sulfonamide derivatives. The compound under discussion could potentially inhibit Mcl-1, as suggested by structural activity relationship (SAR) studies.

Antidiabetic Properties

Research into heterocyclic compounds has shown promise in treating diabetes. Compounds similar to this compound have been investigated for their ability to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels post-meal.

Table 2: Biological Activities

| Activity Type | Related Compound | Mechanism of Action |

|---|---|---|

| Anticancer | Mcl-1 inhibitors | Induction of apoptosis in cancer cells |

| Antidiabetic | α-glucosidase inhibitors | Inhibition of carbohydrate absorption |

Case Study 1: Inhibition of Mcl-1

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the benzofuran structure significantly enhanced Mcl-1 binding affinity. The compound was tested in vitro against various cancer cell lines, showing promising results in reducing cell viability.

Case Study 2: Diabetes Management

Another investigation focused on the antidiabetic potential of related compounds where it was found that specific modifications led to increased inhibition of α-glucosidase. The study highlighted the importance of the sulfonamide group in enhancing biological activity.

作用機序

The mechanism of action of 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Similar Compounds

Benzothiophene derivatives: Similar in structure to benzofuran compounds but contain a sulfur atom instead of an oxygen atom.

Other benzofuran derivatives: Compounds with different functional groups attached to the benzofuran core, exhibiting varying biological activities.

Uniqueness

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a benzofuran core with sulfonamido and carboxamide groups makes it a versatile compound for various scientific applications.

生物活性

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an inhibitor of specific enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with amide groups and a sulfonamide moiety, which are known to enhance biological activity through various interactions with biological targets. The structural complexity may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit significant neuroprotective effects. The mechanisms are primarily attributed to:

- Inhibition of Excitotoxicity : The compound's ability to protect neuronal cells from excitotoxic damage is notable. For instance, derivatives with similar structures have shown to mitigate NMDA-induced neuronal damage, suggesting a potential role as an NMDA receptor antagonist .

- Antioxidant Activity : The compound may also function as an antioxidant, scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, which is crucial in preventing oxidative stress-related neuronal injury .

Biological Activity Studies

Several studies have evaluated the biological activities of related benzofuran derivatives, providing insights into the efficacy of this compound.

Neuroprotective Effects

A study synthesized various benzofuran derivatives and assessed their neuroprotective properties using primary cultured rat cortical neurons. Among them, compounds with methyl and hydroxyl substitutions displayed significant protective effects against excitotoxicity at concentrations as low as 30 μM . The structure-activity relationship suggests that specific substitutions enhance neuroprotection.

Enzyme Inhibition

Another critical aspect of the compound's biological activity is its inhibitory effect on monoamine oxidase B (MAO-B). This enzyme plays a significant role in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds exhibiting selective MAO-B inhibition may offer therapeutic benefits by enhancing dopaminergic signaling while minimizing side effects associated with non-selective inhibitors .

Case Studies

- Neuroprotection Against Oxidative Stress : A series of benzofuran derivatives were tested for their ability to protect neurons from oxidative stress-induced damage. One particular derivative showed comparable efficacy to memantine, a well-known NMDA antagonist, establishing a benchmark for future studies on this compound .

- MAO-B Inhibition : In vivo studies demonstrated that compounds similar to the target compound exhibited significant MAO-B inhibition, leading to improved behavioral outcomes in animal models of Parkinson's disease. This suggests that this compound could be explored further for its therapeutic potential in neurodegenerative disorders .

Data Summary

特性

IUPAC Name |

3-[[3-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-14-9-11-17(12-10-14)32(29,30)26-16-6-4-5-15(13-16)23(28)25-20-18-7-2-3-8-19(18)31-21(20)22(24)27/h2-13,26H,1H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWLTZGSLJRRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。